molecular formula C4H9FO4S B6151182 2,2-dimethoxyethane-1-sulfonyl fluoride CAS No. 2229497-10-1

2,2-dimethoxyethane-1-sulfonyl fluoride

Cat. No.: B6151182
CAS No.: 2229497-10-1
M. Wt: 172.18 g/mol
InChI Key: RMWGEQXFHLFOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethoxyethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H9FO4S. It is known for its applications in various fields such as organic synthesis, chemical biology, and materials science. The compound is characterized by its stability and reactivity, making it a valuable reagent in different chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,2-dimethoxyethane-1-sulfonyl fluoride involves the reaction of 2,2-dimethoxyethane-1-sulfonyl chloride with hydrogen fluoride. This reaction typically takes place under controlled laboratory conditions to ensure safety and efficiency . Another method involves the use of sulfonates or sulfonic acids, which are transformed into sulfonyl fluorides through a one-pot synthesis process. This method is advantageous due to its mild reaction conditions and the use of readily available reagents .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethoxyethane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

    Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often in the presence of a base to facilitate the substitution process .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters.

Mechanism of Action

The mechanism of action of 2,2-dimethoxyethane-1-sulfonyl fluoride is primarily driven by its ability to act as an electrophile. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in various applications, such as the development of enzyme inhibitors and covalent probes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethoxyethane-1-sulfonyl fluoride is unique due to its specific combination of stability and reactivity. The presence of the dimethoxyethane moiety provides additional stability, while the sulfonyl fluoride group ensures high reactivity towards nucleophiles. This balance makes it a valuable reagent in various chemical processes and applications .

Properties

CAS No.

2229497-10-1

Molecular Formula

C4H9FO4S

Molecular Weight

172.18 g/mol

IUPAC Name

2,2-dimethoxyethanesulfonyl fluoride

InChI

InChI=1S/C4H9FO4S/c1-8-4(9-2)3-10(5,6)7/h4H,3H2,1-2H3

InChI Key

RMWGEQXFHLFOAN-UHFFFAOYSA-N

Canonical SMILES

COC(CS(=O)(=O)F)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.